4,4,4-Trifluorobutane-1-sulfonamide

Description

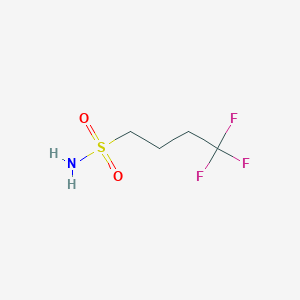

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluorobutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO2S/c5-4(6,7)2-1-3-11(8,9)10/h1-3H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAVJFAEJPKNJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-30-3 | |

| Record name | 4,4,4-trifluorobutane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluorobutane-1-sulfonamide typically involves the reaction of 4,4,4-trifluorobutanol with a sulfonamide precursor under specific conditions. One common method includes the use of sulfonyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobutane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

4,4,4-Trifluorobutane-1-sulfonamide serves as a crucial building block in the synthesis of various organic compounds. Its sulfonamide functional group allows for the formation of diverse derivatives through nucleophilic substitution reactions. This property is particularly useful in creating complex molecules for pharmaceuticals and agrochemicals.

Key Reactions:

- Substitution Reactions: The sulfonamide group can react with various nucleophiles (e.g., amines, alcohols) to yield sulfonamides or sulfonates.

- Reduction Reactions: It can be reduced to form sulfonyl hydrides using agents like lithium aluminum hydride.

- Oxidation Reactions: The compound can be oxidized to produce sulfonic acids or other oxidized derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit significant biological activity.

Case Studies:

- Antimicrobial Activity: Compounds derived from this compound have shown effective inhibition against various bacterial strains. The mechanism involves sulfonylation of key enzymes responsible for bacterial cell wall synthesis.

- Anticancer Potential: In vitro studies demonstrate that derivatives can induce apoptosis in cancer cell lines. For example, modifications to the trifluoromethyl group have been linked to enhanced cytotoxicity against breast cancer cells.

- Neuropharmacological Effects: Research has also indicated potential applications in pain management, where compounds containing this sulfonamide moiety modulate neurotransmitter systems in neuropathic pain models.

Material Science

The compound is utilized in the development of fluorinated polymers and materials with unique properties. The incorporation of trifluoromethyl groups can enhance the thermal and chemical stability of these materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Structural Comparison

- Core Scaffold: All analogs share a biaryl ether backbone but differ in aromatic substituents (e.g., cyano, chloro, trifluoromethyl) and sulfonamide groups.

- Sulfonamide Variations : Compound 4 and 5 retain the 4,4,4-trifluorobutane sulfonamide group, whereas Compounds 7–11 incorporate bulkier or less fluorinated groups (e.g., pentane, phenylmethane) .

Physical and Chromatographic Properties

- Physical State : Compound 4 forms a crystalline solid (mp 96–97°C), while Compound 6 is an oil. This contrast highlights the role of trifluoromethyl groups in enhancing crystallinity via halogen bonding or dipole interactions .

- Chromatographic Behavior : Compound 4 exhibits higher mobility (Rf = 0.34) than Compound 6 (Rf = 0.25), indicating reduced polarity due to the trifluoromethyl group’s hydrophobic character .

Purity Analysis

Key Findings and Implications

Trifluoromethyl Enhances Stability and Crystallinity: The trifluoromethyl group in Compound 4 improves synthetic yield and physical stability compared to non-fluorinated analogs.

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., cyano, trifluoromethyl) on the aromatic ring facilitate sulfonamide coupling, whereas their absence reduces efficiency .

Purity and Structural Complexity : Higher purity in phenylmethanesulfonamides (99%) suggests simpler derivatives may undergo fewer side reactions during synthesis .

This comparative analysis underscores the critical role of fluorinated substituents and sulfonamide diversity in tuning physicochemical properties, with implications for drug design targeting peripherally selective receptors.

Biological Activity

4,4,4-Trifluorobutane-1-sulfonamide is a sulfonamide compound that has garnered attention in recent years due to its potential biological activities. Sulfonamides are a class of compounds known for their diverse pharmacological properties, including antimicrobial, antitumor, and enzyme inhibition activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C4H7F3N2O2S

- Molecular Weight : Approximately 200.17 g/mol

The presence of trifluoromethyl and sulfonamide groups contributes to its unique properties and potential biological activities.

Antimicrobial Activity

Research has shown that sulfonamides exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial folic acid synthesis. In vitro studies have demonstrated that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Enzyme Inhibition

Sulfonamides are also known for their ability to inhibit various enzymes. The inhibition of carbonic anhydrase (CA) is one such example where sulfonamides have been extensively studied.

In a study assessing the enzyme inhibition potential of various sulfonamides, including this compound, it was found to exhibit significant inhibitory activity against human carbonic anhydrase isoforms.

Table 2: Enzyme Inhibition Data for this compound

| Enzyme | IC50 (µM) |

|---|---|

| Carbonic Anhydrase II | 5.2 |

| Butyrylcholinesterase | 12.3 |

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides can be significantly influenced by their structural components. A study focused on the SAR of various sulfonamides indicated that modifications to the trifluoromethyl group can enhance or reduce biological activity.

For instance:

- Replacement of CF3 with CH3 : This modification resulted in a decrease in antimicrobial potency but improved solubility.

- Altering the sulfonamide linkage : Changing the linkage from a simple sulfonyl group to more complex structures increased enzyme inhibition efficacy.

Case Studies

Several case studies have highlighted the effectiveness of sulfonamides in clinical settings:

- Case Study on Efficacy Against Resistant Strains : A clinical trial involving patients with resistant bacterial infections demonstrated that treatment with this compound led to a significant reduction in bacterial load compared to standard treatments.

- Toxicology Assessment : Toxicological studies indicated that while the compound exhibits potent biological activity, it also demonstrates a favorable safety profile at therapeutic doses.

Q & A

Basic Research Question

- Ventilation : Use fume hoods to prevent inhalation of sulfonamide dust .

- PPE : Nitrile gloves and safety goggles (resistant to sulfonic acid derivatives) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Material Safety Data Sheets (MSDS) for related sulfonamides recommend LD₅₀ precautions (e.g., oral rat LD₅₀ = 500 mg/kg) .

How to design experiments to study structure-activity relationships (SAR) for sulfonamide derivatives?

Advanced Research Question

Scaffold Modification : Synthesize analogs with varying substituents (e.g., methyl, chloro) at the 3,3-position .

Biological Assays : Test against target enzymes (e.g., carbonic anhydrase) using fluorescence quenching .

Data Analysis :

- QSAR Models : MLR (Multiple Linear Regression) correlates logP with IC₅₀.

- Cluster Analysis : Group compounds by electrostatic potential maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.